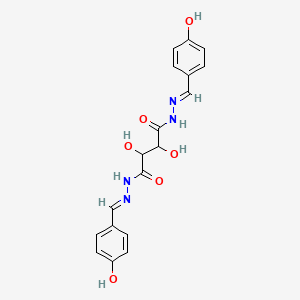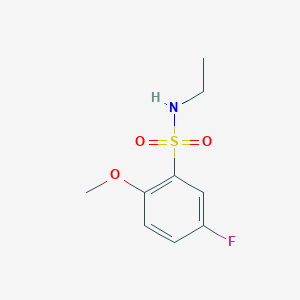![molecular formula C19H30FN3O B6046636 N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide](/img/structure/B6046636.png)
N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide, commonly known as DFPM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFPM belongs to the class of glycine transporter-1 (GlyT1) inhibitors, which are being investigated as a treatment option for several neuropsychiatric disorders.
作用機序
DFPM works by inhibiting the reuptake of glycine by N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide transporters, which results in an increase in the levels of glycine in the brain. This increase in glycine levels enhances the function of NMDA receptors, which are involved in several important brain processes like learning, memory, and cognition. By enhancing the function of NMDA receptors, DFPM is believed to have potential therapeutic applications in several neuropsychiatric disorders.
Biochemical and Physiological Effects
DFPM has been shown to increase the levels of glycine in the brain, which is an important neurotransmitter that regulates several physiological processes. DFPM has also been shown to enhance the function of NMDA receptors, which are involved in several important brain processes like learning, memory, and cognition. By enhancing the function of NMDA receptors, DFPM is believed to have potential therapeutic applications in several neuropsychiatric disorders.
実験室実験の利点と制限
DFPM has several advantages for lab experiments, including its ability to enhance the function of NMDA receptors and increase the levels of glycine in the brain. However, DFPM also has several limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
There are several future directions for research on DFPM, including its potential therapeutic applications in several neuropsychiatric disorders, its safety and efficacy, and its potential for use in combination with other drugs. Further research is also needed to determine the optimal dosage and duration of treatment for DFPM. Additionally, research is needed to determine the potential side effects of DFPM and its long-term effects on the brain.
合成法
DFPM can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-fluorobenzylamine with 1-(2-bromoethyl)piperidine to form N-(2-fluorobenzyl)-1-(2-piperidinyl)ethanamine. This intermediate is then reacted with diethyl oxalate to form N~2~,N~2~-diethyl-N~1~-[(2-fluorobenzyl)piperidin-1-yl]-N~1~-methylglycinamide, which is then converted to DFPM by hydrolysis.
科学的研究の応用
DFPM has been extensively studied for its potential therapeutic applications in several neuropsychiatric disorders, including schizophrenia, depression, and anxiety. N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide inhibitors like DFPM are believed to enhance the function of N-methyl-D-aspartate (NMDA) receptors, which are involved in several important brain processes like learning, memory, and cognition. DFPM has also been shown to increase the levels of glycine in the brain, which is an important neurotransmitter that regulates several physiological processes.
特性
IUPAC Name |
2-(diethylamino)-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30FN3O/c1-4-22(5-2)15-19(24)21(3)17-10-8-12-23(14-17)13-16-9-6-7-11-18(16)20/h6-7,9,11,17H,4-5,8,10,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGVKGIASCLFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-(2-fluorobenzyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6046555.png)
![1-tert-butyl-4-[3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046578.png)

![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6046587.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6046594.png)
![2-(4-methoxyphenyl)-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046595.png)
![2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B6046602.png)
![methyl 3-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B6046608.png)
![N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine](/img/structure/B6046615.png)
![4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine](/img/structure/B6046627.png)


![N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B6046658.png)
![N-[4-(4-morpholinyl)phenyl]-N'-(4-phenoxyphenyl)thiourea](/img/structure/B6046659.png)